molecular formula C21H32NaO7P B13818698 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt)

5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt)

Cat. No.: B13818698
M. Wt: 450.4 g/mol
InChI Key: DXWSCXWALSKXSD-ZHCXJCEOSA-M
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Description

5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) is a complex organic compound with a unique structure that includes a pyranone ring and a phosphorylated tridecatrienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) typically involves multiple steps, including the formation of the pyranone ring and the attachment of the phosphorylated tridecatrienyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and tridecatrienyl groups.

    Reduction: Reduction reactions may target the pyranone ring or the phosphorylated side chain.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (sodium salt) has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The phosphorylated side chain can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (potassium salt)
  • 5,5-Dihydro-5-methyl-6-(1,5-dimethyl-6-hydroxy-4-(phosphoryloxy)trideca-7,9,11-trienyl)-2H-pyran-2-one (calcium salt)

Uniqueness

The sodium salt form of this compound may exhibit unique solubility, stability, and reactivity properties compared to its potassium or calcium counterparts. These differences can influence its applications and effectiveness in various fields.

Properties

Molecular Formula

C21H32NaO7P

Molecular Weight

450.4 g/mol

IUPAC Name

sodium;[(8Z,10Z,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] hydrogen phosphate

InChI

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;

InChI Key

DXWSCXWALSKXSD-ZHCXJCEOSA-M

Isomeric SMILES

C/C=C/C=C\C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

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